N-[(1-ethylpyrrolidin-2-yl)methyl]prop-2-enamide
Description
Structural Characterization
IUPAC Nomenclature and Systematic Identification
N-[(1-Ethylpyrrolidin-2-yl)methyl]prop-2-enamide is systematically named based on its functional groups and substituents. The core structure comprises a prop-2-enamide backbone (CH₂=CH–C(=O)–NH–) substituted with a (1-ethylpyrrolidin-2-yl)methyl group. The pyrrolidine ring is a five-membered saturated heterocycle with one nitrogen atom. The substituents on the pyrrolidine ring include an ethyl group at position 1 and a methyl group at position 2, connected via a methylene bridge to the amide nitrogen. The molecular formula is C₁₀H₁₈N₂O , with a molecular weight of 182.27 g/mol .
Molecular Geometry and Conformational Analysis
The compound exhibits a blend of rigid and flexible structural elements. The prop-2-enamide moiety is planar due to conjugation between the carbonyl group (C=O) and the adjacent double bond (C=C), imposing geometric constraints on the molecule. The pyrrolidine ring adopts a puckered conformation, with the ethyl and methyl substituents influencing its three-dimensional arrangement.
Pyrrolidine Ring Conformation :
Pyrrolidine rings typically adopt an envelope or twisted conformation due to ring strain. The ethyl group at position 1 and the methyl group at position 2 may occupy axial or equatorial positions, depending on steric and electronic factors. Molecular modeling studies suggest that alkylation or acylation of the pyrrolidine nitrogen can modulate its conformational preferences.Prop-2-enamide Backbone :
The conjugated system (C=C–C=O) restricts free rotation, maintaining a planar geometry. The amide nitrogen is sp²-hybridized, with a resonance structure delocalizing electron density across the carbonyl and adjacent double bond.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR
- Vinyl Protons (CH₂=CH–) : Two doublets or triplets in the range δ 5.5–6.5 ppm , integrating to 2 protons.
- Pyrrolidine Ring Protons : Multiplets between δ 1.5–3.5 ppm , corresponding to the ethyl (CH₂CH₃) and methyl (CH₃) groups.
- Methylene Bridge (CH₂–N) : A singlet or multiplet near δ 3.0–3.5 ppm .
- Amide Proton : Absent due to substitution on the amide nitrogen.
¹³C NMR
- Carbonyl Carbon (C=O) : A peak at δ 170–175 ppm .
- Vinyl Carbons (CH₂=CH–) : Peaks between δ 120–130 ppm .
- Pyrrolidine Carbons : Signals in the range δ 20–50 ppm for CH₂ and CH₃ groups.
Mass Spectrometric Fragmentation Patterns
The molecular ion (m/z 182 ) is expected to undergo cleavage at the amide bond or pyrrolidine ring.
| Fragment | m/z | Loss | Mechanism |
|---|---|---|---|
| [M–C₄H₅NO]⁺ | 83 | Prop-2-enamide (99) | α-Cleavage at amide bond |
| [M–C₂H₅]⁺ | 154 | Ethyl group (28) | Loss of ethyl from pyrrolidine |
| [M–CH₂CH₂N]⁺ | 127 | Methylene bridge (55) | Cleavage of CH₂–N bond |
Diagnostic peaks include m/z 44 (C=O–N–CH₂) and m/z 29 (CH₂CH₃).
Infrared (IR) Vibrational Signatures
Key absorption bands are associated with the amide and alkene functional groups:
| Functional Group | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| C=O (Amide I) | 1650–1680 | Stretching vibration |
| C=C (Alkene) | 1600–1650 | Stretching vibration |
| N–H (Amide II) | 1550–1600 | In-plane bending + C–N stretch |
| C–N (Pyrrolidine) | 1250–1300 | Stretching vibration |
The amide I band is critical for confirming the presence of the carbonyl group.
Crystallographic Data and Solid-State Arrangement
While no experimental crystallographic data is publicly available for this compound, theoretical considerations suggest:
- Hydrogen Bonding : Potential interactions between the amide carbonyl oxygen and nearby protons (e.g., pyrrolidine NH, if present).
- Packing Motifs : Stacking interactions between planar prop-2-enamide groups or van der Waals interactions between ethyl substituents.
- Unit Cell Parameters : Likely a monoclinic or orthorhombic lattice, influenced by the bulkiness of the pyrrolidine ring.
Properties
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-3-10(13)11-8-9-6-5-7-12(9)4-2/h3,9H,1,4-8H2,2H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEZHOUQIKOFBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethylpyrrolidin-2-yl)methyl]prop-2-enamide typically involves the reaction of (1-ethylpyrrolidin-2-yl)methylamine with acryloyl chloride under controlled conditions . The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane, and requires the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethylpyrrolidin-2-yl)methyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: The major products include carboxylic acids or ketones.
Reduction: The major products are amines or alcohols.
Substitution: The products depend on the nucleophile used, resulting in various substituted amides.
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity
- Recent studies have investigated the antimicrobial properties of compounds related to N-[(1-ethylpyrrolidin-2-yl)methyl]prop-2-enamide. For instance, derivatives have shown efficacy against drug-resistant strains of Klebsiella pneumoniae, highlighting their potential in treating infections caused by resistant pathogens .
- Cancer Treatment
- Neurological Research
Synthesis and Derivatives
The synthesis of this compound involves several steps, typically starting from commercially available precursors. Various synthetic routes have been documented, emphasizing the importance of optimizing conditions to enhance yield and purity.
Synthesis Table
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Ethyl pyrrolidine + aldehyde | Intermediate A |
| 2 | Intermediate A + acrylamide | This compound |
Case Study 1: Antimicrobial Efficacy
A study evaluated the effectiveness of this compound against various bacterial strains. The compound demonstrated significant inhibition against multi-drug resistant Klebsiella pneumoniae, suggesting its potential as a new antimicrobial agent.
Case Study 2: Cancer Pathway Modulation
In vitro studies showed that derivatives of this compound inhibited EGFR signaling pathways in cancer cell lines. This modulation resulted in reduced cell proliferation, indicating its promise as a therapeutic agent in oncology.
Mechanism of Action
The mechanism of action of N-[(1-ethylpyrrolidin-2-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Data Table: Key Properties of Selected Compounds
Biological Activity
N-[(1-ethylpyrrolidin-2-yl)methyl]prop-2-enamide is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula: CHNO, with a molecular weight of approximately 194.27 g/mol. Its structure includes a prop-2-enamide backbone and a pyrrolidine moiety, which contribute to its biological properties.
This compound interacts with various molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to diverse biological effects. Key proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
- Protein-Ligand Interactions : It has been studied for its ability to bind to proteins, potentially altering their function and activity.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against various pathogens.
- Cytotoxic Effects : Some derivatives have shown cytotoxic effects in cancer cell lines, indicating potential as an anticancer agent.
- Neuroprotective Effects : The compound's interaction with neural receptors suggests possible neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases .
Case Studies
Several studies have investigated the biological activity of this compound:
-
Anticancer Activity :
- A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cells, with IC50 values indicating effective inhibition at low concentrations.
- Enzyme Inhibition :
- Pharmacological Screening :
Summary of Biological Activities
Comparative Analysis with Similar Compounds
| Compound | Structure Features | Notable Activity |
|---|---|---|
| N-(1-methylpyrrolidin-2-yl)methylprop-2-enamide | Similar pyrrolidine structure | Moderate cytotoxicity |
| N-(3-pyridyl)methylprop-2-enamide | Pyridine ring instead of pyrrolidine | Antimicrobial properties |
| N-(benzyl)pyrrolidinylprop-2-enamide | Benzyl substitution | Enhanced neuroprotective effects |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-[(1-ethylpyrrolidin-2-yl)methyl]prop-2-enamide with high purity for pharmacological studies?
- Methodological Answer : Optimize synthesis using a stepwise approach:
React (1-ethylpyrrolidin-2-yl)methanamine with acryloyl chloride in anhydrous dichloromethane under nitrogen atmosphere at 0–5°C.
Purify via column chromatography (silica gel, ethyl acetate/methanol 9:1) to remove unreacted intermediates.
Validate purity (>98%) using HPLC (C18 column, acetonitrile/water gradient) and confirm structure via -/-NMR and high-resolution mass spectrometry (HRMS) .
- Key Considerations : Monitor reaction progress via TLC and adjust stoichiometry to minimize byproducts like N-alkylation derivatives.
Q. How can researchers characterize the crystallographic structure of this compound to confirm its molecular configuration?
- Methodological Answer :
Grow single crystals via slow evaporation in a solvent system (e.g., ethanol/water 3:1).
Collect X-ray diffraction data using a synchrotron or rotating anode source.
Refine the structure using SHELXL (for small-molecule refinement) with anisotropic displacement parameters and hydrogen bonding analysis .
- Validation : Compare experimental bond lengths/angles with density functional theory (DFT)-optimized models to resolve ambiguities in stereochemistry.
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in receptor binding data for this compound across different assay systems?
- Methodological Answer :
- Orthogonal Assays : Compare radioligand binding (e.g., -labeled compound) with functional assays (e.g., cAMP inhibition for dopamine D2 receptors) to distinguish binding affinity from efficacy .
- Buffer Optimization : Test varying pH (6.5–7.5), ionic strength, and cofactors (e.g., Mg) to identify assay-specific artifacts.
- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., membrane protein concentration, temperature) contributing to data variability.
Q. How can computational modeling be integrated with in vitro assays to elucidate the structure-activity relationship (SAR) of this compound analogues?
- Methodological Answer :
Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target receptors (e.g., dopamine D2, serotonin 5-HT). Prioritize analogues with predicted ΔG < −8 kcal/mol.
Molecular Dynamics (MD) : Simulate ligand-receptor complexes (50–100 ns trajectories) to assess binding stability and conformational changes.
In Vitro Validation : Synthesize top candidates and test in competitive binding assays. For example, AZD9291 (an EGFR inhibitor) was optimized using similar workflows to overcome kinase resistance mutations .
- Advanced Tip : Combine free-energy perturbation (FEP) with alanine scanning mutagenesis to quantify residue-specific contributions to binding.
Data Analysis and Interpretation
Q. What statistical approaches are critical for analyzing dose-response contradictions in this compound’s metabolic stability studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC and Hill coefficients. Use Akaike information criterion (AIC) to compare one-site vs. two-site binding models.
- Metabolite Profiling : Employ LC-MS/MS to quantify primary metabolites (e.g., N-deethylated or acrylamide-hydrolyzed products) and correlate with cytochrome P450 inhibition assays .
Experimental Design
Q. How should researchers design crystallography experiments to study this compound’s interaction with neuronal receptors?
- Methodological Answer :
Co-crystallization : Incubate the compound with purified receptor extracellular domains (e.g., dopamine D2 receptor N-terminal fragment) in 20 mM HEPES, pH 7.4, 150 mM NaCl.
Data Collection : Use cryo-cooled crystals (100 K) and collect high-resolution (<2.0 Å) data. SHELXD/SHELXE can automate phase determination for small-molecule complexes .
Validation : Overlay electron density maps with ligand-constrained refinement in Phenix or Coot to resolve ambiguous atom positions .
Conflict Resolution in Data
Q. How can researchers address discrepancies in reported pharmacokinetic parameters (e.g., bioavailability) for this compound derivatives?
- Methodological Answer :
- Cross-Species Comparison : Conduct parallel studies in rodents and primates to isolate species-specific metabolism differences.
- Physiologically Based Pharmacokinetic (PBPK) Modeling : Integrate in vitro permeability (Caco-2 assays) and hepatic clearance data to predict human bioavailability.
- Reference Compound : Use sulpiride (25–35% human bioavailability) as a benchmark to calibrate assay conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
